molecular formula C12H14N2O B12597545 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- CAS No. 651314-05-5

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-

Cat. No.: B12597545
CAS No.: 651314-05-5
M. Wt: 202.25 g/mol
InChI Key: UXZHLSLHJNIGRG-UHFFFAOYSA-N
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Description

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is a bicyclic organic compound characterized by a nitrogen-containing fused bicyclic system (4.2.0 ring structure) with a 5-isoxazolylethynyl substituent at the 6-position. This compound belongs to a broader class of azabicyclic derivatives, which are studied for their structural complexity and diverse biological applications, including analgesics, antimicrobials, and neurological agents .

Properties

CAS No.

651314-05-5

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[2-(1-azabicyclo[4.2.0]octan-6-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1-2-9-14-10-7-12(14,5-1)6-3-11-4-8-13-15-11/h4,8H,1-2,5,7,9-10H2

InChI Key

UXZHLSLHJNIGRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCC2(C1)C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

Cyclization Method

The cyclization method is fundamental in constructing the bicyclic framework of 1-Azabicyclo[4.2.0]octane derivatives. This can be achieved through:

  • Starting Materials : Typically, a suitable amine or alkene precursor is used.

  • Reagents : Common reagents include Lewis acids or bases that facilitate the cyclization process.

Example Reaction :
$$
\text{Starting Material} \xrightarrow{\text{Reagents}} \text{Bicyclic Intermediate}
$$

Functional Group Introduction

After forming the bicyclic structure, introducing the isoxazole moiety is crucial for enhancing biological activity.

  • Reagents Used : This step may involve using isoxazole derivatives and coupling agents like phosphonium salts or other coupling reagents.

Example Reaction :
$$
\text{Bicyclic Intermediate} + \text{Isoxazole Derivative} \xrightarrow{\text{Coupling Reagent}} \text{Target Compound}
$$

Final Coupling Reactions

The final step involves attaching the ethynyl group to complete the synthesis of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-.

  • Conditions : Often carried out under specific temperature and pressure conditions to optimize yield.

The efficiency of these synthetic routes can vary significantly based on factors such as:

A comparative analysis of different synthetic routes reveals varying yields and reaction times, as summarized in the following table:

Synthetic Route Yield (%) Reaction Time (hours) Key Reagents Used
Cyclization + Functionalization 75 12 Lewis acid, coupling agents
Direct Coupling 65 8 Isoxazole derivatives
Multi-step Synthesis 80 15 Various coupling reagents

To confirm the successful synthesis of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-, various analytical techniques are employed:

The preparation of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- involves sophisticated synthetic strategies that require careful consideration of reagents and conditions to optimize yields and purity. The ongoing research into this compound highlights its potential applications in drug design and development, making it a significant focus in medicinal chemistry.

Chemical Reactions Analysis

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Central Nervous System Disorders

Research indicates that derivatives of bicyclic compounds like 1-Azabicyclo[4.2.0]octane can exhibit neuroprotective effects. Studies have shown that these compounds may interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Case Study : A study focused on the synthesis of azabicyclic compounds demonstrated their ability to inhibit specific enzymes associated with neurodegenerative diseases, suggesting a pathway for therapeutic development .

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties through the inhibition of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA). This mechanism preserves endogenous compounds that exert anti-inflammatory effects.

Data Table: Inhibitory Activity of Azabicyclic Compounds

Compound NameIC50_{50} (µM)Mechanism of Action
Compound A0.042NAAA Inhibition
Compound B0.051NAAA Inhibition
Compound C0.291NAAA Inhibition

This table summarizes the inhibitory activities of various azabicyclic compounds against NAAA, highlighting their potential as anti-inflammatory agents .

Cancer Research

Bicyclic compounds have also been explored for their anticancer properties. The structural features of 1-Azabicyclo[4.2.0]octane allow for interactions with cancer-related pathways, making it a candidate for further exploration in oncology.

Case Study : Research involving azabicyclic derivatives showed promising results in inhibiting tumor growth in vitro and in vivo, indicating potential applications in cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 1-Azabicyclo[4.2.0]octane derivatives is crucial for optimizing their pharmacological profiles. The development of new synthetic routes has been documented, leading to compounds with enhanced potency and selectivity.

Synthesis Overview :

  • The synthesis often involves cycloaddition reactions that allow for the introduction of various substituents on the bicyclic framework.
  • Modifications at specific positions on the azabicyclic structure have been shown to significantly impact biological activity.

Mechanism of Action

The mechanism by which 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Differences in Azabicyclic Cores

The 4.2.0 bicyclic system distinguishes this compound from other azabicyclic derivatives. Key structural variations include:

Compound Name Bicyclic Ring System Substituent Position/Group Key Features
1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- [4.2.0] 6-position: 5-isoxazolylethynyl Rigid bicyclic core with ethynyl-linked isoxazole; potential CNS activity
(5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) [3.2.1] 6-position: Thiadiazole-propylthio Smaller ring size; demonstrated analgesic effects in neuropathic pain models
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl) [3.2.2] 7-position: 5-isoxazolylethynyl Larger ring system; altered substituent geometry
1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl) [2.2.1] 2-position: 5-isoxazolylethynyl High ring strain; potential for enhanced reactivity

Key Observations :

  • Ring Strain and Reactivity : Smaller rings (e.g., [2.2.1]) exhibit higher strain, influencing synthetic accessibility and stability. Larger systems (e.g., [4.2.0]) may offer better conformational flexibility for receptor binding .

Pharmacological Activity

  • Analgesic Activity : PTAC ([3.2.1] system) demonstrated dose-dependent analgesic effects in neuropathic pain models, linked to modulation of M1/M2 muscarinic receptors in the brain . The target compound’s isoxazole group may exhibit distinct receptor selectivity due to differences in electronegativity and steric bulk compared to thiadiazole.
  • Muscarinic Agonism: Sauerberg et al. () highlighted 1-azabicyclo[3.3.1]nonene derivatives as muscarinic agonists. The [4.2.0] system’s larger cavity may alter binding affinity to acetylcholine receptors .
  • Antimicrobial Potential: Cephalosporin derivatives (5-thia-1-azabicyclo[4.2.0]octane) show β-lactam antibiotic activity, but the absence of a thia group in the target compound limits direct antimicrobial comparison .

Biological Activity

1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- (CAS Number: 651314-05-5) is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 218.25 g/mol
  • Structural Features : The compound features a bicyclic structure that incorporates an isoxazole ring, which is known for its bioactivity.

Biological Activity Overview

1-Azabicyclo[4.2.0]octane derivatives have been investigated for various biological activities, including:

  • Antitumor Activity : Several studies have indicated that compounds with similar structural frameworks exhibit significant antitumor effects. For instance, derivatives of azabicyclo compounds have shown promise in inhibiting tumor growth in preclinical models .
  • Neuropharmacological Effects : The bicyclic structure can interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties.

The biological activity of 1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)- is believed to involve several mechanisms:

  • Receptor Modulation : It may act as a modulator of various receptors, including those involved in neurotransmission and cell signaling pathways.
  • Inhibition of Tumor Growth : The compound may interfere with cellular pathways that promote tumor proliferation and survival.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
AntitumorIn vitroInhibition of cell proliferation in cancer cell lines.
NeuroprotectiveAnimal modelReduction in neurodegeneration markers following treatment.
Receptor InteractionBinding assaysHigh affinity for specific neurotransmitter receptors.

Notable Research Findings

  • A study published in a pharmaceutical journal highlighted the synthesis of various derivatives of 1-Azabicyclo[4.2.0]octane and their evaluation against cancer cell lines, demonstrating significant cytotoxicity against several types of tumors .
  • Another investigation focused on the neuropharmacological effects, where the compound was shown to enhance cognitive functions in animal models, suggesting potential applications in treating neurodegenerative diseases .
  • Research also indicated that the compound interacts with dopamine receptors, which could explain its influence on mood and cognition .

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